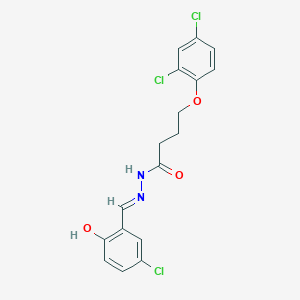![molecular formula C17H24FN3 B6055021 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, also known as PF-04995274, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptors are a type of G protein-coupled receptor (GPCR) that are involved in pain modulation, stress response, and addiction. PF-04995274 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and drug addiction.
Mécanisme D'action
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine acts as a selective antagonist of the NOP receptor. This means that it binds to the receptor and prevents the activation of downstream signaling pathways. The NOP receptor is involved in the modulation of pain, stress response, and addiction, and 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have effects on all of these processes.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine in lab experiments is its selectivity for the NOP receptor. This allows researchers to investigate the specific effects of targeting this receptor without affecting other signaling pathways. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Another potential area of research is its effects on addiction, as NOP receptors have been implicated in addiction-related behaviors. Additionally, further studies could investigate the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, as well as its potential interactions with other drugs and signaling pathways.
Méthodes De Synthèse
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinuclidine ring, followed by the introduction of a fluorophenyl and piperazine moiety. The final compound is obtained through purification and isolation.
Applications De Recherche Scientifique
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
Propriétés
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17-13-19-7-5-14(17)6-8-19/h1-4,14,17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLFRCKVSTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)


![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)